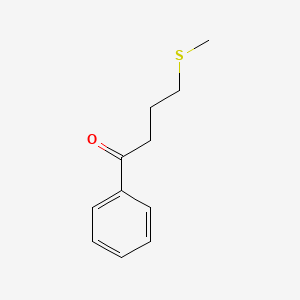![molecular formula C21H26O3Si B13225766 3-[(tert-Butyldiphenylsilyl)oxy]pent-4-enoic acid](/img/structure/B13225766.png)
3-[(tert-Butyldiphenylsilyl)oxy]pent-4-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(tert-Butyldiphenylsilyl)oxy]pent-4-enoic acid is an organic compound that features a silyl ether protecting group. This compound is often used in organic synthesis due to its stability and reactivity. The tert-butyldiphenylsilyl group is known for its ability to protect hydroxyl groups during chemical reactions, making it a valuable tool in the synthesis of complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(tert-Butyldiphenylsilyl)oxy]pent-4-enoic acid typically involves the protection of a hydroxyl group using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The resulting silyl ether is then subjected to further reactions to introduce the pent-4-enoic acid moiety .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(tert-Butyldiphenylsilyl)oxy]pent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the silyl ether group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-[(tert-Butyldiphenylsilyl)oxy]pent-4-enoic acid has several applications in scientific research:
Chemistry: It is used as a protecting group in the synthesis of complex organic molecules.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Medicine: It is employed in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[(tert-Butyldiphenylsilyl)oxy]pent-4-enoic acid involves the protection of hydroxyl groups through the formation of a stable silyl ether. This protection prevents unwanted side reactions during subsequent synthetic steps. The tert-butyldiphenylsilyl group is resistant to acidic and basic hydrolysis, providing stability under various reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyldimethylsilyl (TBDMS) Ether: Another silyl ether protecting group, but with different steric and electronic properties.
Trimethylsilyl (TMS) Ether: A smaller silyl ether protecting group that is less stable under acidic conditions.
Triisopropylsilyl (TIPS) Ether: A bulkier silyl ether protecting group that offers greater stability against nucleophilic attack.
Uniqueness
3-[(tert-Butyldiphenylsilyl)oxy]pent-4-enoic acid is unique due to its combination of steric bulk and electronic properties, which provide enhanced stability and selectivity in protecting hydroxyl groups. This makes it particularly useful in complex synthetic routes where other protecting groups may fail.
Eigenschaften
Molekularformel |
C21H26O3Si |
|---|---|
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
3-[tert-butyl(diphenyl)silyl]oxypent-4-enoic acid |
InChI |
InChI=1S/C21H26O3Si/c1-5-17(16-20(22)23)24-25(21(2,3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h5-15,17H,1,16H2,2-4H3,(H,22,23) |
InChI-Schlüssel |
RVRVFVNPRQDCBG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC(CC(=O)O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-2-[1-(trifluoromethyl)cyclobutyl]acetic acid](/img/structure/B13225684.png)
![Spiro[2.4]heptane-4-carbothioamide](/img/structure/B13225691.png)

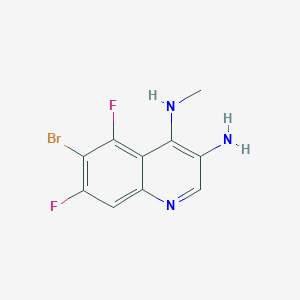
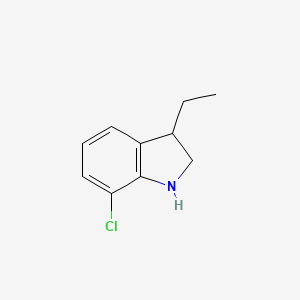
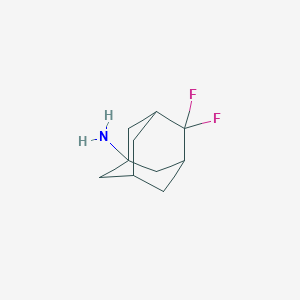
![3-[(1H-Imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride](/img/structure/B13225719.png)
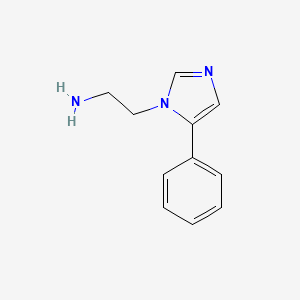


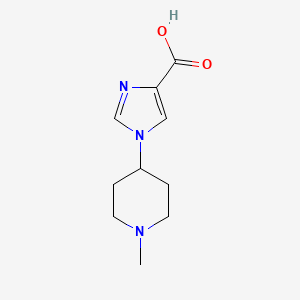
![2-[(Pentan-2-yl)amino]-2-phenylethan-1-ol](/img/structure/B13225745.png)

